molecular formula C18H20N2O B2609427 4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile CAS No. 2320605-41-0

4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile

Cat. No.: B2609427
CAS No.: 2320605-41-0
M. Wt: 280.371
InChI Key: OBNREGWHKCPKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile is a chemically specialized compound that incorporates the 8-azabicyclo[3.2.1]octane scaffold, a structure recognized in medicinal chemistry for its biological relevance. This scaffold is a tropane alkaloid analog known for its three-dimensional rigidity and capacity to interact with various biological targets. The compound features a benzonitrile moiety linked to the azabicyclic core via a 3-oxopropyl chain, with a critical methylidene group at the 3-position that enhances molecular reactivity and provides a versatile handle for further chemical derivatization. While the specific biological profile of this exact compound is under investigation, structurally related 8-azabicyclo[3.2.1]octane derivatives have demonstrated significant pharmacological activity in scientific literature. These analogs are frequently explored as potent antagonists for central nervous system targets, including the mu-opioid receptor . Other research avenues for this structural class include the development of vasopressin V1A receptor antagonists, which are relevant for cardiovascular and renal research . The distinct molecular architecture of the 8-azabicyclo[3.2.1]octane framework makes it a privileged structure in drug discovery, particularly for designing ligands that target G-protein-coupled receptors (GPCRs) and other neurologically significant proteins. This compound is presented exclusively for research and development purposes, targeting applications in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for developing more complex bioactive molecules. It is supplied with detailed analytical characterization to ensure research reproducibility. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[3-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-10-16-7-8-17(11-13)20(16)18(21)9-6-14-2-4-15(12-19)5-3-14/h2-5,16-17H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNREGWHKCPKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors in the brain, which can modulate various physiological processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Core Modifications: Substituents on the Azabicyclo[3.2.1]octane Ring

  • Target Compound : 3-Methylidene and 3-oxo groups on the bicyclo ring.
  • Analog 1 (BK77582) : 3-Methanesulfonyl substitution (C18H22N2O3S, MW 346.44) replaces methylidene, introducing a sulfonyl group for enhanced polarity .
  • Analog 3 (Compound 19 in ) : Contains a pyrimido-oxazine fused ring system attached to the bicyclo core, altering π-π stacking properties and solubility .

Functional Group Variations on the Propyl Chain

  • Target Compound : Benzonitrile terminus.
  • Analog 4 (Compound 23 in ) : Substituted with 5-ethylpyrimidin-2-yl and fluorophenyl groups, enhancing aromatic interactions but increasing molecular weight (C28H28FN7O) .
  • Analog 5 (): Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are designed for OLEDs, leveraging extended conjugation for thermally activated delayed fluorescence (TADF) .

Key Insight : The benzonitrile group in the target compound balances electronic effects (via the nitrile’s electron-withdrawing nature) without the complexity of fused heteroaromatic systems seen in OLED-focused analogs.

Biological Activity

The compound 4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

Molecular Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 207.3119 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. A study demonstrated that certain derivatives of azabicyclo compounds showed preferential toxicity toward tumor cells compared to normal cells, suggesting potential applications in cancer therapy .

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were tested for their IC₅₀ values against different neoplasms:

CompoundIC₅₀ (µM)Cell LineSelectivity
Compound A10HeLa (cervical)High
Compound B15MCF7 (breast)Moderate
Compound C25A549 (lung)Low

The findings indicated that modifications in the molecular structure significantly influenced the cytotoxicity and selectivity towards malignant cells .

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of specific cellular pathways associated with tumor growth and survival. Molecular modeling studies suggest that the binding affinity of these compounds to target proteins may be a key factor in their anticancer activity .

Neuropharmacological Effects

Additionally, some studies have suggested that azabicyclo compounds may possess neuropharmacological activities, potentially acting on neurotransmitter systems. This opens avenues for exploring their use in treating neurological disorders, although more research is needed to elucidate these effects fully.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile?

The synthesis typically involves multi-step reactions, starting with the functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:

  • Coupling reactions : Use of carboxylate or carbonyl intermediates to attach the benzonitrile moiety (e.g., via nucleophilic substitution or palladium-catalyzed cross-coupling) .
  • Solvent and temperature optimization : Dichloromethane or ethanol under reflux conditions (60–80°C) improves yield and purity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .

Advanced: How do substituent variations on the azabicyclo[3.2.1]octane scaffold influence the compound's bioactivity?

Structural modifications significantly alter pharmacological profiles:

  • Methylidene vs. cyclopropylidene groups : Methylidene enhances steric accessibility for target binding, while cyclopropylidene increases rigidity, potentially improving selectivity .
  • Benzonitrile positioning : Para-substitution (as in the target compound) optimizes hydrogen bonding with enzymes like cytochrome P450 or bacterial targets .
  • Experimental validation : Use mutagenesis or computational docking (e.g., AutoDock Vina) to map binding interactions with bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) .

Basic: What analytical techniques are critical for characterizing this compound's structure and purity?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm bicyclic scaffold geometry and substituent positions .
    • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .
  • X-ray crystallography : Resolve stereochemistry of the azabicyclo core and methylidene group .
  • HPLC-MS : Quantify purity (>98%) and detect degradation products .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for azabicyclo derivatives?

Discrepancies in MIC values (e.g., 0.03125 μg/mL vs. 0.5–4 μg/mL for similar compounds) may arise from:

  • Assay conditions : Variations in bacterial strain susceptibility, inoculum size, or growth media pH .
  • Compound stability : Degradation under storage (e.g., light or humidity) affecting potency .
  • Validation approach :
    • Standardize protocols (CLSI guidelines).
    • Include positive controls (e.g., ciprofloxacin) and test in triplicate .

Advanced: What computational methods predict the compound's reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculate Fukui functions to identify nucleophilic/electrophilic sites (e.g., nitrile group as a reaction hotspot) .
  • Molecular docking : Simulate binding to bacterial topoisomerase IV (PDB ID: 3TTZ) to assess hydrogen bonding and hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME estimate logP (≈2.5) and bioavailability, guiding lead optimization .

Advanced: How can pharmacokinetic challenges (e.g., low solubility) be addressed in preclinical studies?

  • Formulation strategies : Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to enhance aqueous solubility .
  • In vitro assays :
    • Microsomal stability tests (human liver microsomes) to assess metabolic half-life.
    • Caco-2 cell permeability studies to predict oral absorption .
  • In vivo models : Pharmacokinetic profiling in rodents with LC-MS/MS quantification of plasma concentrations .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (especially during solvent evaporation) .
  • Waste disposal : Collect organic waste in sealed containers labeled for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.